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Executive Summary
Lysine acetyltransferase 8 (KAT8), a member of the MYST family of acetyltransferases, plays a

crucial role in chromatin modification and gene regulation, primarily through the acetylation of

histone H4 at lysine 16 (H4K16ac).[1][2] Dysregulation of KAT8 activity is implicated in the

pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.

[1][3] However, the development of potent and selective inhibitors has been a significant

challenge. This guide provides a comprehensive overview of MC4033, a first-in-class, selective

small-molecule inhibitor of KAT8. We detail its biochemical and cellular activities, present its

selectivity profile, and provide the experimental protocols used for its characterization. MC4033
represents a valuable chemical probe to elucidate the complex biology of KAT8 and serves as

a promising scaffold for the development of novel therapeutics.[1]

Introduction to KAT8
KAT8, also known as MOF (males-absent-on-the-first) or MYST1, is the primary enzyme

responsible for H4K16 acetylation in mammalian cells.[2][4][5] This epigenetic mark is critical

for relaxing chromatin structure, which facilitates DNA access for transcription, replication, and

repair machinery.[2][6] KAT8 functions within two major protein complexes: the male-specific

lethal (MSL) complex and the non-specific lethal (NSL) complex.[1][6] Through these

complexes, KAT8 regulates cell cycle progression, DNA damage response, apoptosis, and

embryonic stem cell development.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b13910147?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10226132/
https://synapse.patsnap.com/article/what-are-kat8-modulators-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC10226132/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01937
https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10226132/
https://synapse.patsnap.com/article/what-are-kat8-modulators-and-how-do-they-work
https://rupress.org/jem/article/216/4/772/120848/KAT8-selectively-inhibits-antiviral-immunity-by
https://journals.biologists.com/dev/article/144/12/2165/48011/Histone-acetyltransferase-KAT8-is-essential-for
https://synapse.patsnap.com/article/what-are-kat8-modulators-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC11121512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10226132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11121512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10226132/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Given its fundamental roles, it is not surprising that KAT8 is frequently dysregulated in various

cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and

breast cancer.[1][3] Its overexpression often correlates with poor prognosis, promoting cancer

cell proliferation, migration, and survival.[1] Therefore, the targeted inhibition of KAT8 presents

a compelling strategy for cancer therapy.[3]

MC4033: A Novel Selective KAT8 Inhibitor
MC4033 (also referred to as compound 19 in associated literature) is a novel KAT8 inhibitor

identified from a series of N-phenyl-5-pyrazolone derivatives.[1][3] It emerged from a drug

development campaign as a potent and, critically, selective inhibitor of KAT8 over other lysine

acetyltransferases.[1]

Biochemical Activity and Selectivity
MC4033 demonstrates a low-micromolar inhibitory concentration against KAT8 in biochemical

assays. Crucially, it shows remarkable selectivity, with no significant inhibition of other KAT

family members, including KAT2B and KAT3B, even at high concentrations.[1][3] Surface

Plasmon Resonance (SPR) studies have confirmed a direct, dose-dependent binding

interaction between MC4033 and the KAT8 enzyme.[1] Further kinetic analyses have shown

that MC4033 acts as a reversible inhibitor of KAT8.[1]

Table 1: Biochemical Profile of MC4033

Target Assay Type Value Reference

KAT8

Radioactive
Inhibition Assay
(IC₅₀)

12.1 µM [1][3]

KAT8
Surface Plasmon

Resonance (Kᴅ)
4.94 ± 0.18 µM [1]

KAT3B (p300)
Radioactive Inhibition

Assay (IC₅₀)

No Inhibition at 200

µM
[1][3]

KAT2B (PCAF)
Radioactive Inhibition

Assay (IC₅₀)

No Inhibition at 200

µM
[1][3]
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| KAT2A, KAT5, KAT6A, KAT6B, KAT7 | Inhibition Assays | Selective over this panel |[1] |

Cellular Activity
In cell-based assays, MC4033 effectively engages its target, leading to a significant reduction

in H4K16 acetylation levels.[1][7] This on-target activity translates to dose-dependent

antiproliferative effects across a panel of human cancer cell lines.[7][8][9] Mechanistic studies

in HCT116 cells indicate that MC4033 can induce autophagy and a slight increase in

apoptosis.[7]

Table 2: Antiproliferative Activity of MC4033 in Cancer Cell Lines

Cell Line Cancer Type
Antiproliferative
IC₅₀ (72h)

Reference

U937
Acute Myeloid
Leukemia

30.1 µM [7][8][9]

HCT116 Colorectal Carcinoma 39.4 µM [7][8][9][10]

A549
Non-Small Cell Lung

Cancer
41.0 µM [7][8][9][10]

H1299
Non-Small Cell Lung

Cancer
52.1 µM [7][8][9][10]

| HT29 | Colorectal Carcinoma | Reduces H4K16Ac by 80% at 50 µM |[1][7] |

Visualizing Mechanisms and Workflows
KAT8 Signaling and Inhibition by MC4033
KAT8, as a core component of the MSL and NSL complexes, utilizes Acetyl-CoA to transfer an

acetyl group to Lysine 16 on Histone H4. This action opens up chromatin, promoting the

transcription of target genes, some of which are involved in cell proliferation and survival.

MC4033 selectively binds to and inhibits the catalytic activity of KAT8, preventing H4K16

acetylation and leading to the suppression of gene transcription and reduced cancer cell

viability.
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Caption: Simplified KAT8 signaling pathway and point of inhibition by MC4033.

Experimental Workflow for MC4033 Characterization
The evaluation of MC4033 followed a logical progression from initial biochemical screening to

detailed cellular characterization, confirming its potency, selectivity, and mechanism of action.
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Caption: Experimental workflow for the evaluation of MC4033.

Selectivity Profile of MC4033
A key attribute of MC4033 is its high selectivity for KAT8 over other closely related lysine

acetyltransferases, which is crucial for a viable chemical probe and therapeutic lead.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b13910147?utm_src=pdf-body-img
https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Enzymes

MC4033

KAT8

Strong Inhibition
(IC50 = 12.1 µM)

KAT3B (p300)

No Inhibition
(at 200 µM)

KAT2B (PCAF)

No Inhibition
(at 200 µM)

Other KATs

Selective

Click to download full resolution via product page

Caption: Logical diagram illustrating the selectivity profile of MC4033.

Detailed Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize

MC4033.

Radioactive KAT8 Inhibition Assay
This assay quantifies the enzymatic activity of KAT8 by measuring the transfer of a

radiolabeled acetyl group from [³H]Acetyl-CoA to a histone substrate.

Reaction Mixture: Recombinant KAT8 enzyme, histone H4 peptide substrate, [³H]Acetyl-

CoA, and varying concentrations of MC4033 (or DMSO as a vehicle control) are combined in

an assay buffer.

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 5-120

minutes) to allow for the enzymatic reaction to proceed.[1]

Termination & Detection: The reaction is stopped, and the radiolabeled histone peptide is

captured on a filter membrane. Unincorporated [³H]Acetyl-CoA is washed away. The

radioactivity on the filter, corresponding to KAT8 activity, is measured using a scintillation

counter.
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Data Analysis: Activity levels are normalized to the control, and IC₅₀ values are calculated by

fitting the dose-response data to a four-parameter logistic equation. Assays are performed in

triplicate.[1][3]

Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the direct binding kinetics and affinity between MC4033 and KAT8.

Immobilization: Recombinant KAT8 is immobilized on the surface of a sensor chip.

Binding Analysis: Solutions of MC4033 at various concentrations are flowed over the chip

surface at a constant rate (e.g., 30 μL/min).[1] The association of the inhibitor to the

immobilized enzyme is monitored in real-time.

Dissociation: After an association phase (e.g., 120 seconds), a buffer solution without the

inhibitor is flowed over the chip to monitor the dissociation phase (e.g., 200 seconds).[1]

Data Analysis: The resulting sensorgrams are analyzed to determine the association rate

(ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ), which reflects the

binding affinity.[1]

Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and proliferation.

Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded into 96-well plates and allowed

to adhere overnight.

Treatment: Cells are treated with serial dilutions of MC4033 or DMSO control for a specified

duration (e.g., 72 hours).[7][10]

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is

added to each well and incubated, allowing viable cells to reduce the yellow MTT to a purple

formazan product.

Solubilization & Measurement: The formazan crystals are dissolved in a solubilization

solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570
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nm) using a microplate reader.

Data Analysis: Absorbance values are converted to percentage of cell viability relative to the

DMSO control, and IC₅₀ values are determined from the dose-response curves.

Immunofluorescence (IF) Assay for H4K16Ac
This imaging-based technique is used to visualize and quantify the levels of H4K16 acetylation

within cells.

Cell Culture & Treatment: Cells (e.g., HT29) are grown on coverslips and treated with

MC4033 (e.g., 50 µM) or DMSO for a set time (e.g., 24 hours).[1][3]

Fixation & Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde

and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to

intracellular targets.

Immunostaining: Cells are incubated with a primary antibody specific for H4K16ac, followed

by a fluorescently labeled secondary antibody that binds to the primary antibody. Nuclei are

counterstained with DAPI.

Imaging & Quantification: The coverslips are mounted and imaged using a fluorescence

microscope. The fluorescence intensity of the H4K16ac signal within the nuclei is quantified

using image analysis software to determine the relative change in acetylation upon inhibitor

treatment.[1]

Conclusion and Future Directions
MC4033 is a landmark compound in the study of KAT8, representing a highly selective and

cell-active chemical probe. Its characterization demonstrates a clear link between KAT8

inhibition, reduction of H4K16 acetylation, and antiproliferative effects in cancer cells. The data

and protocols presented here provide a robust foundation for researchers utilizing MC4033 to

further investigate the roles of KAT8 in health and disease. Its simple chemical structure and

favorable selectivity profile make MC4033 an excellent starting point for optimization studies

aimed at developing next-generation KAT8 inhibitors with enhanced potency and drug-like

properties for clinical applications.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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